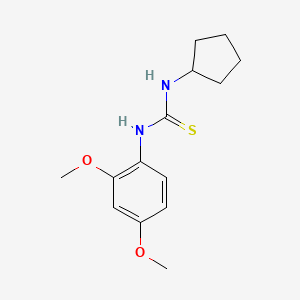![molecular formula C22H28N2O B5804119 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as SNC 80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor and has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction.
Mechanism of Action
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 exerts its pharmacological effects by binding to the delta-opioid receptor, which is primarily expressed in the nervous system. Activation of the delta-opioid receptor by this compound 80 leads to the inhibition of neurotransmitter release, resulting in analgesia and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound 80 has a range of biochemical and physiological effects, including analgesia, antinociception, and locomotor activity. This compound 80 has also been shown to have potential therapeutic applications in the treatment of drug addiction and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has several advantages for use in lab experiments, including its high selectivity for the delta-opioid receptor and its minimal affinity for other opioid receptors. However, this compound 80 also has limitations, including its relatively short half-life and the potential for tolerance and dependence with long-term use.
Future Directions
There are several future directions for the study of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80, including the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of drug addiction and withdrawal symptoms. Further research is also needed to explore the molecular mechanisms underlying the pharmacological effects of this compound 80 and to identify potential drug targets for the development of new analgesics with fewer side effects.
Synthesis Methods
The synthesis of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 involves a series of chemical reactions that start with the condensation of 4-(1-piperidinylmethyl)aniline with 4-isopropylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high purity.
Scientific Research Applications
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction. Studies have shown that this compound 80 is a highly selective agonist of the delta-opioid receptor and has minimal affinity for other opioid receptors, which makes it a promising candidate for the development of opioid-based analgesics with fewer side effects.
properties
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)19-8-10-20(11-9-19)22(25)23-21-12-6-18(7-13-21)16-24-14-4-3-5-15-24/h6-13,17H,3-5,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISGCHNSPPWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)

![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)